molecular formula C9H7BrClFO2 B1413550 Ethyl 4-bromo-2-chloro-6-fluorobenzoate CAS No. 1807003-10-6

Ethyl 4-bromo-2-chloro-6-fluorobenzoate

Cat. No.: B1413550
CAS No.: 1807003-10-6
M. Wt: 281.5 g/mol
InChI Key: IHLGDBCSMHSDGV-UHFFFAOYSA-N
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Description

Ethyl 4-bromo-2-chloro-6-fluorobenzoate is an organic compound with the molecular formula C9H7BrClFO2. It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with bromine, chlorine, and fluorine atoms, and the carboxylic acid group is esterified with an ethyl group. This compound is of interest in various fields of chemical research due to its unique structural features and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4-bromo-2-chloro-6-fluorobenzoate can be synthesized through a multi-step process involving the halogenation of benzoic acid derivatives followed by esterification. One common method involves the bromination of 2-chloro-6-fluorobenzoic acid, followed by esterification with ethanol in the presence of a catalyst such as sulfuric acid . The reaction conditions typically require controlled temperatures and careful handling of reagents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale halogenation and esterification processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-bromo-2-chloro-6-fluorobenzoate undergoes various chemical reactions, including:

    Nucleophilic substitution: The bromine, chlorine, and fluorine atoms on the benzene ring can be replaced by other nucleophiles under appropriate conditions.

    Oxidation and reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Ester hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include sodium hydroxide, potassium hydroxide, and various amines. Reactions are typically carried out in polar solvents such as ethanol or dimethyl sulfoxide.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Ester hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide, respectively.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield a variety of substituted benzoates, while oxidation and reduction can produce different functionalized derivatives .

Scientific Research Applications

Ethyl 4-bromo-2-chloro-6-fluorobenzoate is utilized in several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is used in studies involving enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.

    Medicine: Research into potential therapeutic applications, including anti-inflammatory and anticancer properties, is ongoing.

    Industry: It is employed in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which ethyl 4-bromo-2-chloro-6-fluorobenzoate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The presence of halogen atoms enhances its binding affinity and specificity, allowing it to modulate biological pathways effectively. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-bromo-4-chloro-6-fluorobenzoate
  • Ethyl 2-bromo-6-fluorobenzoate
  • Methyl 4-bromo-2-chloro-6-fluorobenzoate

Uniqueness

This compound is unique due to the specific arrangement of halogen atoms on the benzene ring, which imparts distinct chemical and physical properties. This unique structure influences its reactivity and interactions with other molecules, making it valuable for targeted applications in research and industry .

Properties

IUPAC Name

ethyl 4-bromo-2-chloro-6-fluorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrClFO2/c1-2-14-9(13)8-6(11)3-5(10)4-7(8)12/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHLGDBCSMHSDGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=C(C=C1Cl)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrClFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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